2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 63503-48-0
VCID: VC18453426
InChI: InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H
SMILES:
Molecular Formula: C5H10ClN3OS
Molecular Weight: 195.67 g/mol

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride

CAS No.: 63503-48-0

Cat. No.: VC18453426

Molecular Formula: C5H10ClN3OS

Molecular Weight: 195.67 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride - 63503-48-0

Specification

CAS No. 63503-48-0
Molecular Formula C5H10ClN3OS
Molecular Weight 195.67 g/mol
IUPAC Name 2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride
Standard InChI InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H
Standard InChI Key KHIOKHVYMBVPTR-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)[NH2+]CCO.[Cl-]

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₅H₁₀ClN₃OS, reflects its hybrid structure combining a 1,3,4-thiadiazole ring with a hydroxyethylamino side chain. Key structural features include:

  • 1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom.

  • Methyl Substituent: Located at position 5 of the thiadiazole ring, enhancing lipophilicity.

  • Ethanolamine Side Chain: A 2-aminoethanol group at position 2, protonated as a hydrochloride salt to improve aqueous solubility .

Table 1: Structural Descriptors

PropertyValue
SMILESCC1=NN=C(S1)NCCO.Cl
InChIKeyZGZVIJWTAPFZFS-UHFFFAOYSA-N
Molecular Weight195.67 g/mol
Predicted CCS (Ų)*[M+H]+: 131.5; [M+Na]+: 141.2

*Collision cross-section (CCS) values predict ion mobility in mass spectrometry .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous 1,3,4-thiadiazoles are typically synthesized via:

  • Cyclization of Thiosemicarbazides: As demonstrated in the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles . Thiosemicarbazides derived from amines react with monochloroacetyl chloride under acidic conditions to form the thiadiazole ring.

  • Mannich Reactions: Introduction of aminoalkyl groups via formaldehyde-mediated condensation, a strategy used in synthesizing 1,3,4-thiadiazole derivatives with antimycobacterial activity .

For 2-(5-methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride, a plausible route involves:

  • Step 1: Cyclization of 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloroethanol.

  • Step 2: Salt formation via HCl treatment to improve crystallinity .

Physicochemical Properties

Predicted and Comparative Data

  • Boiling Point: Estimated >250°C based on analog data .

  • Lipophilicity: LogP ~2.0 (predicted), indicating moderate membrane permeability .

  • Solubility: High aqueous solubility due to hydrochloride salt formation, contrasting with neutral thiadiazoles .

Analytical Characterization

Mass Spectrometry

Collision cross-section (CCS) values predict ion mobility behavior, critical for LC-MS/MS identification. Key adducts include:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+160.05391131.5
[M+Na]+182.03585141.2
[M-H]-158.03935131.8

These values assist in distinguishing protonated and sodiated forms during high-resolution mass spectrometry.

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